2-Chloropentan-3-one

説明

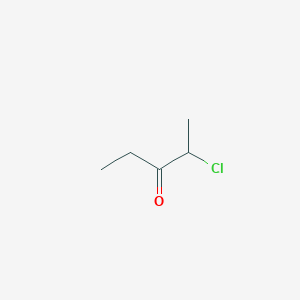

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloropentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCRJWMADDBQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455276 | |

| Record name | 2-chloropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17042-21-6 | |

| Record name | 2-chloropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloropentan 3 One

Direct Halogenation Approaches

Direct α-halogenation of ketones is a primary method for the synthesis of α-haloketones. fiveable.me This approach typically involves the reaction of an enol or enolate with an electrophilic halogen source.

Alternative Halogenating Agents and Selectivity Considerations

Besides sulfuryl chloride, a variety of other halogenating agents can be employed for the α-chlorination of ketones. organic-chemistry.org These include:

N-Chlorosuccinimide (NCS): Often used for the chlorination of aldehydes and ketones, sometimes in the presence of a catalyst. organic-chemistry.org

Trichloroisocyanuric acid: Can act as both an oxidant and a chlorinating agent. organic-chemistry.org

Silicon tetrachloride (SiCl₄) in combination with an oxidant: Systems like SiCl₄/urea-hydrogen peroxide or SiCl₄/iodosylbenzene have been shown to be effective for α-chlorination. mdpi.comresearchgate.net

p-Toluenesulfonyl chloride: Can serve as a source of "Cl+" for the chlorination of ketone enolates. pitt.edu

The regioselectivity of the halogenation of unsymmetrical ketones is a key consideration. fiveable.me In acidic media, halogenation typically occurs at the more substituted α-carbon, proceeding through the more stable enol intermediate. wikipedia.org Conversely, under basic conditions, the less substituted α-carbon is usually halogenated due to the formation of the kinetically favored enolate. wikipedia.orgmasterorganicchemistry.com For pentan-3-one, which is a symmetrical ketone, this issue of regioselectivity between the two α-carbons does not arise.

Multistep Synthetic Pathways from Other Precursors

While direct chlorination of pentan-3-one is a common route, 2-chloropentan-3-one can potentially be synthesized through multistep pathways starting from different precursors. One plausible, though less direct, route involves the oxidation of the corresponding chlorohydrin, 2-chloropentan-3-ol. nih.gov This secondary alcohol could, in principle, be oxidized using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) to yield the target ketone, this compound. The precursor, 2-chloropentan-3-ol, can be synthesized through various methods, although its direct synthesis might also present challenges. nih.gov

Another theoretical multistep pathway could involve the reaction of a suitable organometallic reagent with a functionalized carbonyl compound, followed by a halogenation step. However, these routes are generally more complex and less efficient than the direct chlorination of the parent ketone.

Derivatization of Functionalized Pentanones

The primary route to this compound involves the direct α-chlorination of its parent ketone, pentan-3-one. This transformation is a classic example of α-substitution at a carbonyl compound, a fundamental reaction in organic synthesis. The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile to attack an electrophilic chlorine source. libretexts.org

A well-documented and reliable method for this synthesis employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. orgsyn.orgorgsyn.org In a typical procedure, pentan-3-one is treated with sulfuryl chloride in a solvent like carbon tetrachloride. The reaction is generally heated to facilitate the formation of the product. orgsyn.org This method provides a high yield of this compound, although small amounts of the dichlorinated byproduct, 2,4-dichloropentan-3-one, may also be formed. orgsyn.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

| Pentan-3-one | Sulfuryl Chloride | Carbon Tetrachloride | 45°C, 5 hours | 80% | orgsyn.orgorgsyn.org |

Beyond traditional stoichiometric reagents, catalytic methods offer milder and more selective alternatives. One such method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. arkat-usa.orgresearchgate.net In this approach, ketones are transformed into their corresponding α-chloro derivatives using acetyl chloride as the chlorine source in the presence of a catalytic amount of CAN. arkat-usa.org This reaction is highly regioselective, favoring chlorination at the more substituted α-carbon, and proceeds efficiently at room temperature without the formation of polychlorinated side products. arkat-usa.org

| Substrate | Chlorinating Agent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Acetophenone | Acetyl Chloride | CAN | Acetonitrile (B52724) | 4 | 85 | arkat-usa.org |

| Cyclohexanone | Acetyl Chloride | CAN | Acetonitrile | 5 | 82 | arkat-usa.org |

| 2-Heptanone | Acetyl Chloride | CAN | Acetonitrile | 7 | 78 | arkat-usa.org |

| Indanone | Acetyl Chloride | CAN | Acetonitrile | 6 | 80 | arkat-usa.org |

Stereoselective Synthesis Strategies for Chiral Analogs

While this compound is an achiral molecule, the principles of its synthesis can be extended to create chiral α-chloro ketones, which are valuable building blocks in medicinal and pharmaceutical chemistry. mdpi.com The development of asymmetric organocatalysis has provided powerful tools for the enantioselective α-chlorination of carbonyl compounds. mdpi.comorganic-chemistry.org

Organocatalysts, such as derivatives of the amino acid L-proline, can facilitate the direct and highly enantioselective α-chlorination of aldehydes and ketones. organic-chemistry.org These catalysts operate by forming a chiral enamine intermediate with the carbonyl substrate. This enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), and the chirality of the catalyst directs the attack to one face of the enamine, resulting in a high enantiomeric excess of one of the product's enantiomers. mdpi.comorganic-chemistry.org For example, direct organocatalytic enantioselective α-chlorination of various aldehydes using L-proline amide as a catalyst can yield α-chloro aldehydes with high enantioselectivity. organic-chemistry.org

Furthermore, these strategies can be applied to the synthesis of complex chiral analogs, such as bicyclic ketones. The Wieland–Miescher ketone and related structures are crucial intermediates in the synthesis of natural products. uniroma1.it Organocatalytic methods, particularly those employing proline, have been instrumental in the stereoselective synthesis of these bicyclic systems, demonstrating the power of organocatalysis to construct complex, stereochemically rich molecules from simple precursors. uniroma1.it

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. openstax.orgrroij.com This involves using safer reagents, employing catalytic methods to minimize waste, and choosing environmentally benign solvents. openstax.orgmygreenlab.org

The synthesis of this compound and its analogs can be made greener by replacing hazardous reagents and stoichiometric processes with catalytic and more environmentally friendly alternatives. The CAN-catalyzed chlorination described earlier is one such example, as it uses only a catalytic amount of the metal salt, reducing waste compared to methods requiring a full equivalent of a reagent. arkat-usa.orgresearchgate.net

A notable green method for the α-chlorination of ketones utilizes a combination of ammonium chloride (NH₄Cl) as a safe and inexpensive chlorine source and Oxone® (potassium peroxymonosulfate) as a non-toxic oxidant. researchgate.netresearchgate.net The reaction proceeds smoothly in methanol (B129727) at room temperature, yielding α-chloroketones in moderate to excellent yields without the need for a catalyst. researchgate.net This protocol avoids the use of harsh or toxic chlorinating agents like elemental chlorine or sulfuryl chloride. researchgate.netresearchgate.net

| Substrate | Chlorine Source | Oxidant | Solvent | Conditions | Yield (%) | Reference |

| Acetophenone | NH₄Cl | Oxone® | Methanol | Room Temp, 24h | 85 | researchgate.net |

| 4'-Methylacetophenone | NH₄Cl | Oxone® | Methanol | Room Temp, 24h | 82 | researchgate.net |

| 4'-Methoxyacetophenone | NH₄Cl | Oxone® | Methanol | Room Temp, 24h | 88 | researchgate.net |

| Cyclohexanone | NH₄Cl | Oxone® | Methanol | Room Temp, 24h | 75 | researchgate.net |

Additionally, electrochemical methods represent a frontier in green synthesis. researchgate.netnih.gov These techniques use electricity to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants and thereby minimizing waste. Halide-mediated electrochemical α-C-H functionalization of ketones is a known process where a halide ion is oxidized at the anode to generate a halogenating species in situ, which then reacts with the ketone. researchgate.net This approach aligns perfectly with the principles of green chemistry by reducing reagent use and often operating under mild conditions.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloropentan 3 One

Elimination Reactions

When treated with a base, 2-chloropentan-3-one can undergo a β-elimination reaction (dehydrohalogenation) to form an α,β-unsaturated ketone.

The elimination of hydrogen chloride (HCl) from this compound leads to the formation of a carbon-carbon double bond. The reaction is typically facilitated by a base, which abstracts a proton from a β-carbon (a carbon adjacent to the one bearing the leaving group). The most common pathway for this is the E2 (elimination bimolecular) mechanism, a concerted process where the base removes a proton as the leaving group departs. libretexts.orgiitk.ac.in

In the structure of this compound (CH₃-CH(Cl)-C(=O)-CH₂-CH₃), the leaving group is on C2. The adjacent carbons are C1 and C3. The carbonyl carbon (C3) has no protons to be abstracted. Therefore, the only available β-protons are on the C1 methyl group. The elimination reaction thus yields a single constitutional isomer: pent-1-en-3-one . This product is an α,β-unsaturated ketone, a thermodynamically stable conjugated system.

Regioselectivity : This refers to the preference for forming a double bond at one position over another. For this compound, there is only one type of β-hydrogen (on C1) available for elimination. Consequently, the reaction is not regioselective; it can only form pent-1-en-3-one. Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, is not applicable here as there is no alternative regioisomeric product. libretexts.orgmasterorganicchemistry.com

Stereoselectivity : This describes the preference for forming one stereoisomer (e.g., E vs. Z) over another. This is only relevant when the resulting alkene can exist as stereoisomers. The product of elimination from this compound is pent-1-en-3-one (CH₂=CH-C(=O)-CH₂-CH₃). Since the double bond is terminal (at the end of the chain), no E/Z isomerism is possible. Therefore, the elimination reaction of this compound is not stereoselective. For analogous compounds where stereoisomers can be formed, E2 reactions typically favor the more stable trans (E) isomer due to lower steric strain in the transition state. chemistrysteps.com

Table 3: Elimination Reaction Profile of this compound

| Reaction Type | Base Requirement | Product | Regioselectivity | Stereoselectivity |

| E2 Elimination | Strong base libretexts.org | Pent-1-en-3-one | Only one regioisomer possible | Not applicable |

| E1 Elimination | Weak base, protic solvent libretexts.org | Pent-1-en-3-one | Only one regioisomer possible | Not applicable |

Kinetic and Thermodynamic Control in Base-Mediated Eliminations

The base-mediated elimination reactions of this compound, an unsymmetrical α-chloro ketone, are classic examples of the principles of kinetic and thermodynamic control. The regiochemical outcome of these reactions—that is, the position of the double bond in the resulting α,β-unsaturated ketone—is dictated by the choice of base and the reaction temperature. This control stems from the selective deprotonation at one of the two α-carbons (C2 or C4).

Deprotonation at the less substituted α-carbon (C4) is sterically less hindered and therefore proceeds more rapidly. This pathway leads to the kinetic enolate . Conversely, deprotonation at the more substituted α-carbon (C2) leads to the more stable thermodynamic enolate , as the resulting enolate possesses a more substituted, and thus more stable, double bond, consistent with Zaitsev's rule. udel.edumasterorganicchemistry.com

The selective formation of one enolate over the other can be achieved by carefully selecting the reaction conditions:

Kinetic Control : To favor the kinetic product (pent-1-en-3-one), a strong, sterically hindered base such as lithium diisopropylamide (LDA) is used at low temperatures (e.g., -78 °C). udel.eduyoutube.com The bulkiness of the base preferentially abstracts a proton from the less sterically encumbered C4 position. The low temperature and the strength of the base make the deprotonation essentially irreversible, "locking" the ketone in its kinetic enolate form. udel.edukhanacademy.org

Thermodynamic Control : To favor the more stable thermodynamic product (pent-2-en-3-one), a weaker, non-hindered base (e.g., sodium ethoxide) is used at higher temperatures. These conditions establish an equilibrium between the ketone and the two possible enolates. While the kinetic enolate still forms faster, the reversible nature of the reaction allows for equilibration to the more stable thermodynamic enolate, which then becomes the predominant species. udel.edumasterorganicchemistry.com

The principles governing the regioselectivity in the formation of enolates from this compound are summarized in the table below.

| Control Type | Conditions | Favored Intermediate | Resulting Product | Rationale |

| Kinetic | Strong, bulky base (e.g., LDA), low temperature (-78°C) | Less substituted enolate | Pent-1-en-3-one | Faster rate of proton removal from the sterically accessible C4 position; irreversible reaction. udel.edukhanacademy.org |

| Thermodynamic | Weaker, smaller base (e.g., NaOEt), higher temperature | More substituted enolate | Pent-2-en-3-one | Equilibrium favors the more stable, more substituted enolate. udel.edumasterorganicchemistry.com |

Cycloaddition Reactions Initiated by this compound

This compound is a valuable precursor for generating reactive intermediates used in cycloaddition reactions, providing a powerful method for constructing seven-membered rings. nih.govwikipedia.org

Generation and Reactivity of Oxyallylic Cation Intermediates

Under mildly basic conditions, this compound can be converted into a highly reactive 1,3-dimethyl-2-oxyallyl cation intermediate. wikipedia.orgescholarship.org The process is initiated by the abstraction of the α-proton at the C2 position by a base, such as triethylamine (B128534), to form an enolate. Subsequent loss of the chloride leaving group from the same carbon generates the electrophilic oxyallyl cation. wikipedia.org

This cation is an electron-deficient 2π component that is highly reactive towards electron-rich 4π systems like dienes, making it an ideal partner for [4+3] cycloaddition reactions. nih.govwikipedia.org

[4+3] Cycloaddition with Dienes (e.g., Furan)

One of the most significant applications of the oxyallyl cation generated from this compound is its [4+3] cycloaddition reaction with furan (B31954). This reaction provides an efficient route to the 8-oxabicyclo[3.2.1]oct-6-en-3-one framework, a core structure found in various natural products. orgsyn.orgorgsyn.org The reaction is typically carried out by treating this compound with furan in the presence of a base. orgsyn.org

The [4+3] cycloaddition between an oxyallyl cation and a diene can proceed through either a concerted or a stepwise mechanism. wikipedia.org Computational studies suggest that the precise mechanism is dependent on the specific reactants and conditions. nih.gov For the reaction of the 1,3-dimethyl-2-oxyallyl cation with furan, the reaction is believed to proceed through a concerted pathway. The transition state involves the simultaneous formation of two new carbon-carbon bonds between the termini of the oxyallyl cation and the furan ring.

Two primary transition states are considered: a compact, "endo" transition state and an extended, "exo" transition state. The stereochemical outcome of the reaction is determined by the relative energies of these transition states.

A remarkable feature of the [4+3] cycloaddition between the oxyallyl cation from this compound and furan is its high degree of stereoselectivity. The reaction predominantly yields the 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one isomer. orgsyn.orgorgsyn.org This outcome results from the preferential approach of the furan to the oxyallyl cation via the more stable endo transition state, where the developing bicyclic structure adopts a boat-like conformation. The high stereoselectivity, particularly in favor of the cis isomers, is a key advantage of this synthetic method. orgsyn.org

The [4+3] cycloaddition reaction of this compound can be effectively conducted under various conditions. While traditional organic solvents can be used, a particularly noteworthy development is the use of water as the reaction medium. orgsyn.orgorgsyn.org Performing the reaction in water with triethylamine as the base has been shown to be a simple, efficient, and environmentally favorable method for constructing the bicyclic product in high yield and with excellent stereoselectivity. orgsyn.orgorgsyn.orgacademie-sciences.fr The use of aqueous conditions can accelerate the reaction and enhance selectivity. academie-sciences.frresearchgate.net

In addition to base-mediation, Lewis acids such as zinc chloride (ZnCl₂) can be employed as catalysts. These catalysts can influence both the rate and the stereoselectivity of the cycloaddition, offering another level of control over the reaction outcome. nih.gov

A summary of a typical reaction is presented below.

| Reactants | Conditions | Product | Yield | Stereoselectivity |

| This compound, Furan | Triethylamine, Water, Room Temp. | 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | ~88% (based on furan) | High preference for endo,endo isomer. orgsyn.orgorgsyn.org |

Reactions with Organometallic Reagents

The presence of both a carbonyl group and an alpha-halogen atom makes this compound a versatile substrate for reactions with organometallic reagents, which act as potent nucleophiles.

The reaction between an α-chloro ketone like this compound and a Grignard reagent represents a critical step in the synthesis of substituted alkenes. scielo.org.boredalyc.org The highly polar carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic, causing it to attack the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.comchemie-brunschwig.ch This initial nucleophilic addition results in the formation of a magnesium alkoxide intermediate, specifically a tertiary chlorohydrin derivative. scielo.org.boredalyc.org For example, the reaction of this compound with methylmagnesium iodide leads to a chlorohydrin intermediate which is then processed to form an alkene. scielo.org.boredalyc.org

A significant feature of the Grignard reaction with this compound is its utility in the stereoselective synthesis of alkenes. scielo.org.boredalyc.org The reaction series involving the initial Grignard addition provides an elegant method for producing isomerically pure tri- and tetra-substituted alkenes, which are otherwise challenging to obtain. scielo.org.bo Specifically, the reaction of this compound with methylmagnesium iodide has been shown to yield (Z)-3-methyl-2-pentene with high stereoselectivity. scielo.org.boredalyc.org The subsequent reaction of the intermediate chlorohydrin leads to the final alkene product, where the stereochemistry is controlled by the initial Grignard addition and the subsequent elimination step. scielo.org.boredalyc.org

Table 1: Stereoselective Alkene Synthesis via Grignard Reaction

| Substrate | Grignard Reagent | Major Alkene Product | Stereoisomer |

| This compound | Methylmagnesium iodide | 3-Methyl-2-pentene | (Z)-isomer scielo.org.boredalyc.org |

The stereoselectivity observed in the addition of Grignard reagents to α-chloro ketones like this compound is governed by conformational effects. scielo.org.boredalyc.org The most reactive conformation of the substrate is one where the dipoles of the carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond are oriented in an antiparallel fashion. scielo.org.boredalyc.org This preferred conformation dictates the trajectory of the incoming nucleophile.

The Grignard reagent then attacks the carbonyl carbon from the less sterically hindered face. scielo.org.boredalyc.org The attacking nucleophilic group (from the Grignard reagent) positions itself in an anti disposition relative to the most sterically demanding group attached to the α-carbon. scielo.org.boredalyc.org In the case of this compound, the ethyl group is more sterically hindering than the methyl group. The nucleophile, therefore, adds in a way that minimizes steric interactions, leading to the formation of a specific diastereomeric chlorohydrin intermediate that ultimately determines the geometry of the final alkene product. scielo.org.bo

Rearrangement Reactions and Isomerization Pathways

While specific studies on the rearrangement and isomerization of this compound are not extensively documented, the behavior of related haloalkanes and ketones suggests potential pathways. Carbocation rearrangements are a common phenomenon in reactions involving alkyl halides, often proceeding to form a more stable carbocation. reddit.com For instance, the isomerization of 2-chloropentane (B1584031) to 3-chloropentane (B1594929) can occur under certain conditions, such as in the presence of AlCl₃ or in ionic liquids. google.comgoogle.com This suggests that under acidic or catalytic conditions, this compound could potentially isomerize to 1-chloropentan-3-one or other positional isomers, although the electron-withdrawing nature of the adjacent carbonyl group would influence the stability of any potential carbocationic intermediate.

Intramolecular reactions, which are a form of rearrangement, can also occur. For example, related chloroketones like 5-chloro-2-pentanone (B45304) undergo intramolecular cyclization following a Grignard reaction at the carbonyl, where the intermediate alkoxide attacks the carbon bearing the chlorine atom to form a cyclic ether. vedantu.com

Comparative Reactivity Studies with Related Halogenated Ketones and Alkanes

The reactivity of this compound is best understood by comparing it to other halogenated ketones and their parent alkanes. Alkanes are generally unreactive, undergoing reactions like combustion and free-radical halogenation only under harsh conditions due to their nonpolar nature and strong C-H and C-C bonds. cuny.edu Their reactivity is significantly lower than functionalized molecules.

In contrast, the introduction of a chlorine atom and a carbonyl group dramatically increases the chemical reactivity. Studies comparing this compound with 4-chlorohexan-3-one and s-dichloroacetone in reactions with phenol (B47542) and its ethers reveal differences based on the specific structure of the halogenated ketone. rsc.org

When compared to halogenated alkanes, the presence of the carbonyl group in this compound is the dominant factor in its reactivity with nucleophiles. While secondary alkyl halides like 2-chloropentane can undergo nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions, the carbonyl group in this compound provides a highly electrophilic site for addition reactions, as seen with Grignard reagents. openstax.org

Furthermore, studies on the C-H activation of chloropentane isomers (1-chloro-, 2-chloro-, and 3-chloropentane) by a rhodium complex show that the position of the halogen influences which C-H bonds are activated. nih.gov In 2-chloropentane, C-H activation can lead to a β-chloride elimination. nih.gov The reactivity of this compound would be different still, with the α-hydrogens being acidified by the adjacent carbonyl, making them susceptible to abstraction by a base, a pathway not available to simple haloalkanes. The selectivity of free-radical reactions also differs; for instance, the chlorination of propane (B168953) does not yield a statistical mixture of products because secondary C-H bonds are weaker and lead to more stable radicals than primary ones. masterorganicchemistry.com In this compound, the electronic effects of the functional groups would further direct the site of such reactions.

Table 2: Comparative Reactivity Overview

| Compound | Key Functional Groups | Primary Reaction Type(s) | Reactivity Notes |

| Pentane | Alkane C-H, C-C | Combustion, Free-Radical Halogenation | Generally low reactivity. cuny.edu |

| 2-Chloropentane | Secondary Alkyl Halide | SN1, SN2, E1, E2 | Moderate reactivity with nucleophiles/bases. openstax.org |

| This compound | Ketone, α-Chloro | Nucleophilic Addition at Carbonyl | High reactivity at the carbonyl carbon; acidic α-hydrogen. scielo.org.boredalyc.org |

Advanced Spectroscopic and Structural Characterization of 2 Chloropentan 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic-level structure of 2-Chloropentan-3-one by mapping the chemical environments of its proton and carbon nuclei. nih.gov

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy distinguishes the non-equivalent protons in this compound based on their chemical shifts and spin-spin coupling interactions. The presence of the electronegative chlorine atom and the carbonyl group significantly influences the electronic environment of adjacent protons, causing them to appear at characteristic downfield shifts.

The proton on the α-carbon (C2), which is bonded to the chlorine atom, is expected to resonate as a quartet due to coupling with the three protons of the adjacent methyl group (C1). Conversely, the C1 methyl protons appear as a doublet, coupling with the single C2 proton. The methylene (B1212753) protons (C4) of the ethyl group, adjacent to the carbonyl, appear as a quartet from coupling with the terminal methyl protons (C5). These C5 protons, in turn, appear as a triplet. An NMR analysis for this compound has been previously described in the literature. orgsyn.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH-Cl (C2) | ~4.5 | Quartet |

| CH₃ (C1) | ~1.6 | Doublet |

| CH₂ (C4) | ~2.7 | Quartet |

| CH₃ (C5) | ~1.1 | Triplet |

Note: Chemical shifts are approximate and can vary based on the solvent used.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is crucial for elucidating the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functionalization.

The carbonyl carbon (C3) is the most deshielded and appears significantly downfield, typically above 200 ppm. The carbon atom attached to the chlorine (C2) is also deshielded and appears at a characteristic downfield position. The remaining alkyl carbons (C1, C4, C5) resonate at higher field (more upfield) positions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C3) | ~205 |

| CH-Cl (C2) | ~60 |

| CH₂ (C4) | ~35 |

| CH₃ (C1) | ~15 |

| CH₃ (C5) | ~8 |

Note: Chemical shifts are approximate and can vary based on the solvent used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

2D NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, cross-peaks would confirm the coupling between the C2 proton and the C1 methyl protons, as well as between the C4 methylene protons and the C5 methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively link the proton signal at ~4.5 ppm to the carbon signal at ~60 ppm (C2), and so on for the other C-H bonds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups within a molecule. nih.gov

Vibrational Analysis for Functional Group Identification (e.g., C=O, C-Cl)

The IR spectrum of an α-haloketone is characterized by several key absorption bands. The most prominent feature for this compound is the strong C=O (carbonyl) stretching vibration. The presence of the α-chlorine atom has an inductive effect that typically shifts this band to a slightly higher frequency (~1725-1745 cm⁻¹) compared to a simple aliphatic ketone.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | ~1725 - 1745 |

| C-Cl | Stretch | ~600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule. libretexts.org

When this compound is analyzed by MS, its molecular ion (M⁺) peak will exhibit a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, the M⁺ peak and an (M+2)⁺ peak that is about one-third the intensity of the M⁺ peak.

The fragmentation of the molecular ion is highly predictable. libretexts.org A primary fragmentation pathway for ketones is α-cleavage, the breaking of a C-C bond adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, this could lead to two major acylium ions:

Loss of an ethyl radical (•CH₂CH₃) to form a fragment ion [CH₃CHClCO]⁺.

Loss of a chloromethyl radical (•CHClCH₃) to form a fragment ion [CH₃CH₂CO]⁺, which is often a very stable and prominent peak in the spectra of ethyl ketones. libretexts.org

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. lamission.edu For this compound, with a molecular formula of C₅H₉ClO, the nominal molecular weight is 120.58 g/mol . molport.comchemspider.comepa.gov

In Electron Ionization (EI) mass spectrometry , the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. lamission.eduucsb.edu The mass spectrum of an analogous compound, 1-chloro-3-pentanone, shows characteristic fragmentation patterns that can be extrapolated to understand the behavior of this compound. nist.govnist.gov The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for α-chloroketones like this compound under EI conditions include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of acylium ions. For this compound, this could result in the loss of an ethyl radical (•CH₂CH₃) or a chloromethyl radical (•CHClCH₃).

McLafferty Rearrangement: This rearrangement is common for ketones with a γ-hydrogen. In this compound, this would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often a more prominent protonated molecular ion peak [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecule to produce ions, primarily through proton transfer. This technique would be expected to produce a strong signal at m/z 121 for this compound, corresponding to the protonated molecule.

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Ion | m/z (for ³⁵Cl) | Possible Structure/Origin |

| [C₅H₉ClO]⁺˙ | 120 | Molecular Ion (M⁺˙) |

| [C₅H₉ClO+H]⁺ | 121 | Protonated Molecular Ion (in CI) |

| [C₄H₆ClO]⁺ | 105 | Loss of •CH₃ |

| [C₃H₅O]⁺ | 57 | Acylium ion from cleavage of C-C bond next to carbonyl |

| [C₂H₄Cl]⁺ | 63 | Fragment from cleavage of C-C bond |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of a molecule by providing its exact mass. miamioh.edu For this compound, the monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), is 120.034193 g/mol . chemspider.comepa.govnih.gov

By comparing the experimentally measured exact mass to the theoretical exact masses of possible elemental formulas, the correct molecular formula can be unambiguously determined. This is particularly useful in distinguishing between isomers or compounds with the same nominal mass but different elemental compositions.

For instance, if a sample yields a molecular ion with a nominal mass of 120 amu, it could correspond to several different molecular formulas. However, HRMS can differentiate between these possibilities, as shown in the table below.

| Molecular Formula | Nominal Mass (amu) | Exact Mass (Da) |

| C₅H₉ClO | 120 | 120.03419 |

| C₇H₁₂O₂ | 128 | 128.08373 |

| C₈H₁₆O | 128 | 128.12012 |

The high accuracy of HRMS provides a high degree of confidence in the assigned elemental composition, which is a critical piece of data in the structural characterization of a compound. miamioh.edu

Chiral Analysis and Stereoisomer Differentiation for Chiral Derivatives

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S). The differentiation and quantification of these stereoisomers are crucial in many fields, particularly in pharmaceutical and biological applications where enantiomers can exhibit different activities. uni-muenchen.denih.gov

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is a widely used technique for separating volatile compounds. chromatographyonline.com To separate enantiomers, a chiral stationary phase (CSP) is required. uni-muenchen.denih.gov These phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. chromatographyonline.comnottingham.ac.uk

For α-chloroketones and their derivatives, cyclodextrin-based CSPs are often effective. chromatographyonline.commdpi.com The chiral cavities of the cyclodextrin (B1172386) can form inclusion complexes with the enantiomers, and differences in the stability of these complexes lead to their separation. The choice of the specific cyclodextrin derivative and the GC conditions (temperature program, carrier gas flow rate) are critical for achieving optimal separation.

The table below illustrates a hypothetical GC separation of the enantiomers of a this compound derivative on a chiral column.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-2-chloropentan-3-one | 10.2 | 50 |

| (S)-2-chloropentan-3-one | 10.8 | 50 |

This data would indicate a racemic mixture. For an enantiomerically enriched sample, the peak areas would be unequal, allowing for the determination of the enantiomeric excess (ee).

Application of Chiral Shift Reagents in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. libretexts.orgmagritek.com In a standard achiral solvent, the NMR spectra of a pair of enantiomers are identical. However, the use of chiral shift reagents (CSRs) can induce chemical shift differences between the signals of the two enantiomers, allowing for their differentiation and quantification. wikipedia.orglibretexts.org

Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used. libretexts.org These reagents are Lewis acids that can coordinate to the Lewis basic sites of the analyte, such as the carbonyl oxygen in this compound. This coordination forms transient diastereomeric complexes, which have different magnetic environments and thus different NMR spectra. libretexts.org The magnitude of the induced shift difference depends on the concentration of the CSR and the specific enantiomer.

The table below shows hypothetical ¹H NMR data for the C2-proton of this compound in the presence of a chiral shift reagent.

| Enantiomer | Original Chemical Shift (δ, ppm) | Chemical Shift with CSR (δ, ppm) |

| (R)-2-chloropentan-3-one | 4.30 | 4.85 |

| (S)-2-chloropentan-3-one | 4.30 | 4.95 |

By integrating the separate signals, the enantiomeric ratio can be determined.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral derivative of this compound that forms suitable crystals, X-ray crystallography can provide precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. znaturforsch.comrsc.org The determination of the absolute configuration (i.e., whether it is the R or S enantiomer) is possible through the anomalous dispersion effect, especially if a heavy atom is present in the structure. rsc.org

The results from an X-ray crystal structure analysis are typically presented in a table of crystallographic data.

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.5 |

| c (Å) | 23.0 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| Absolute Configuration | S |

This data provides an unambiguous assignment of the solid-state structure and absolute stereochemistry of the chiral derivative. taylorandfrancis.com

Computational Chemistry and Theoretical Investigations of 2 Chloropentan 3 One

Quantum Mechanical Calculations

Quantum mechanical calculations are at the heart of modern computational chemistry, providing a framework to model the behavior of electrons and nuclei in molecules. These methods allow for the detailed exploration of a molecule's potential energy surface, from which numerous properties can be derived.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method is used to determine the optimal three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by finding the minimum energy state. For 2-chloropentan-3-one, DFT calculations would typically be performed using a specific functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to approximate the distribution of electrons.

The output of a DFT calculation provides not only the optimized molecular geometry but also a wealth of information about the electronic structure. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. These electronic properties are crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Cl | 1.78 Å |

| Bond Length | C3=O | 1.21 Å |

| Bond Length | C2-C3 | 1.52 Å |

| Bond Angle | Cl-C2-C3 | 110.5° |

| Bond Angle | C2-C3-C4 | 118.0° |

| Dihedral Angle | Cl-C2-C3=O | 15.0° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation. Actual values would be obtained from a specific computational study.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum mechanical calculations is the prediction of spectroscopic data that can be directly compared with experimental measurements.

NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei within the molecule, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for assigning peaks in experimental spectra and confirming the structure of a synthesized compound.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic displacements yields the harmonic vibrational frequencies. These correspond to the infrared (IR) and Raman active modes of the molecule. Comparing the calculated vibrational spectrum with experimental data can help to identify characteristic functional groups and confirm the molecule's structure. A theoretical study on related secondary chlorides has demonstrated the utility of a general valence force field in predicting the dominant vibrational frequencies of compounds like 2-chloropropane (B107684) and 3-chloropentane (B1594929).

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopy Type | Nucleus/Mode | Predicted Value |

| ¹³C NMR | C=O | 205 ppm |

| ¹³C NMR | C-Cl | 65 ppm |

| ¹H NMR | H on C2 | 4.5 ppm |

| IR Frequency | C=O stretch | 1720 cm⁻¹ |

| IR Frequency | C-Cl stretch | 750 cm⁻¹ |

Note: This data is for illustrative purposes. The accuracy of predicted spectroscopic parameters depends on the level of theory and the inclusion of solvent effects.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformers. A conformational analysis aims to identify the different stable conformers and determine their relative energies. By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a potential energy surface can be mapped out.

The resulting energy landscape reveals the low-energy conformers (local minima) and the energy barriers (saddle points) that separate them. This information is crucial for understanding the molecule's flexibility and the distribution of conformer populations at a given temperature. For instance, a study on the conformational analysis of 2-chloropentane (B1584031) identified various conformers, such as anti and gauche forms, and calculated their relative steric energies.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Characterization and Reaction Barrier Calculations

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is a key determinant of the reaction rate.

While no specific studies on the transition states of reactions involving this compound were found, research on the gas-phase elimination of the isomeric 5-chloropentan-2-one provides a relevant example. liverpool.ac.uk In that study, DFT calculations were used to investigate the mechanism, suggesting that the carbonyl group provides anchimeric assistance in a polar five-membered cyclic transition state. liverpool.ac.uk This highlights how computational chemistry can be used to distinguish between different possible reaction pathways.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the desired reactants and products. liverpool.ac.uk The IRC path follows the minimum energy pathway downhill from the transition state in both the forward and reverse directions. By mapping out the IRC, chemists can verify the proposed reaction mechanism and gain a more detailed understanding of the geometric and electronic changes that occur as the reaction progresses.

Solvation Effects in Reaction Mechanisms

The solvent environment plays a critical role in dictating the reaction pathways of this compound, particularly in nucleophilic substitution reactions. The polarity of the solvent can significantly influence whether a reaction proceeds via an S(_N)1 or S(_N)2 mechanism. brainly.comlibretexts.org

In polar, protic solvents such as water and alcohols, the stabilization of ionic intermediates is pronounced. libretexts.org For a potential S(_N)1 reaction involving this compound, these solvents would stabilize the carbocation intermediate formed upon the departure of the chloride leaving group. This stabilization lowers the activation energy for the ionization step, thereby promoting the S(_N)1 pathway. libretexts.orgup.ac.za Conversely, polar protic solvents can also solvate the nucleophile, potentially reducing its reactivity and slowing down S(_N)2 reactions. brainly.com

In polar aprotic solvents, like acetonitrile (B52724) or dimethylformamide (DMF), the stabilization of the nucleophile is less significant compared to protic solvents. brainly.com This leads to an enhanced nucleophilicity, making the S(_N)2 pathway more favorable. brainly.com For this compound, an S(_N)2 reaction would involve a concerted backside attack by the nucleophile, displacing the chloride ion. openstax.org Non-polar solvents generally disfavor the formation of charged intermediates and transition states, thus slowing down both S(_N)1 and S(_N)2 reactions compared to polar solvents.

Table 1: Influence of Solvent Type on Reaction Mechanisms of this compound

| Solvent Type | Primary Effect | Favored Mechanism | Rationale |

| Polar Protic (e.g., Water, Methanol) | Stabilizes carbocation intermediates and solvates nucleophiles. brainly.comlibretexts.org | S(_N)1 | Strong stabilization of the carbocation intermediate lowers the activation energy for ionization. libretexts.org |

| Polar Aprotic (e.g., Acetonitrile, DMF) | Enhances nucleophilicity by not strongly solvating the nucleophile. brainly.com | S(_N)2 | A less solvated, more reactive nucleophile favors the bimolecular concerted mechanism. brainly.com |

| Non-Polar (e.g., Hexane, Toluene) | Poorly solvates charged species. | Generally disfavored | High energy cost for forming charged intermediates or transition states. |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of this compound by examining the interaction between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The reactivity of this α-chloroketone is largely governed by the energies and shapes of these frontier orbitals. fiu.edu

In reactions with nucleophiles, the LUMO of this compound is of primary importance. The presence of the electron-withdrawing carbonyl group and the chlorine atom lowers the energy of the LUMO, making the molecule a good electrophile. rsc.org Nucleophilic attack is predicted to occur at the carbon atom bearing the chlorine, as this is typically the site of the largest LUMO coefficient. The interaction involves the HOMO of the nucleophile and the LUMO of the α-chloroketone. researchgate.netresearchgate.net The smaller the energy gap between the nucleophile's HOMO and the ketone's LUMO, the more favorable the reaction. researchgate.net

FMO theory also helps to explain the enhanced reactivity of α-haloketones compared to their non-halogenated counterparts. up.ac.za The presence of the chlorine atom influences the orbital energies, contributing to a lower LUMO energy and thus greater susceptibility to nucleophilic attack. up.ac.zaup.ac.za Computational studies on related systems have utilized FMO analysis to rationalize reaction outcomes and regioselectivity. researchgate.netresearchgate.net For instance, in cycloaddition reactions, the relative energies of the HOMO and LUMO of the diene and dienophile (in this case, the α-chloroketone or a derivative) determine whether the reaction is allowed and which stereochemical outcome is favored. wikipedia.org

Table 2: FMO-Based Reactivity Predictions for this compound

| Interacting Species | Key Orbital on this compound | Key Orbital on Reactant | Type of Interaction | Predicted Outcome |

| Nucleophile | LUMO | HOMO | HOMO-LUMO | Nucleophilic substitution at the α-carbon. researchgate.netresearchgate.net |

| Electrophile | HOMO | LUMO | HOMO-LUMO | Less common, but reaction would involve the oxygen or enolate form. |

| Diene (in Cycloaddition) | LUMO (as dienophile) | HOMO | HOMO-LUMO | Diels-Alder type reaction, regioselectivity determined by orbital coefficients. wikipedia.org |

Quantitative Structure-Activity/Property/Toxicity Relationship (QSAR/QSTR) Modeling Methodologies

QSAR, QSPR (Quantitative Structure-Property Relationship), and QSTR (Quantitative Structure-Toxicity Relationship) are computational methodologies used to develop predictive models for the reactivity, physical properties, and toxicity of chemicals based on their molecular structure. europa.eutheses.cz These models are crucial for assessing the potential environmental impact and hazards of compounds like this compound without extensive experimental testing. researchgate.net

Development of Predictive Models for Chemical Reactivity

Predictive models for the chemical reactivity of this compound can be developed using QSAR approaches. europa.eu These models correlate structural or quantum chemical descriptors with experimentally determined reaction rates or toxicological endpoints related to reactivity. rsc.orgeuropa.eu

For α-chloroketones, descriptors often include:

Electronic Descriptors: Such as the energy of the LUMO (E(_LUMO)), which relates to electrophilicity, and atomic charges, which indicate reactive sites. fiu.edursc.org

Steric Descriptors: Molecular volume or surface area can account for how the size and shape of the molecule affect its interaction with other reactants. fiu.edu

Topological Descriptors: These describe the connectivity of atoms within the molecule.

The development process typically involves selecting a set of similar compounds (a training set) with known reactivity data, calculating a wide range of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to build a mathematical model. rsc.org For instance, a QSAR model for the reactivity of halogenated compounds towards a nucleophile might take the form:

log(k) = c_0 + c_1 * E_LUMO + c_2 * q_C

where k is the reaction rate constant, E_LUMO is the energy of the lowest unoccupied molecular orbital, q_C is the partial charge on the electrophilic carbon, and c_n are coefficients determined by the regression analysis. europa.eu The goal is to create a statistically robust model that can accurately predict the reactivity of new or untested compounds like this compound. pnas.org

Theoretical Approaches for Environmental Fate and Hazard Profiling

Theoretical models are instrumental in profiling the environmental fate and hazards of this compound. QSPR models can predict key physical properties that govern its distribution in the environment, such as the octanol-water partition coefficient (logP), which indicates its tendency to bioaccumulate. fiu.edu

QSTR models are specifically developed to predict toxicity. theses.cz For a reactive compound like this compound, toxicity is often linked to its ability to react with biological macromolecules like proteins and DNA. ljmu.ac.uk Computational approaches can model these interactions. For example, the toxicity of α-chloroketones to aquatic organisms like Tetrahymena pyriformis has been successfully modeled using QSAR, where reactivity descriptors are found to be highly significant. theses.czljmu.ac.uk The models often identify electrophilicity as a key driver of toxicity, as reactive chemicals can act as electrophiles and disrupt normal biological processes. europa.eu

Table 3: Descriptors Used in QSAR/QSTR Models for Halogenated Ketones

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Energy of LUMO (E(_LUMO)) | Predicts susceptibility to nucleophilic attack, a key reactivity and toxicity pathway. rsc.org |

| Electronic | Partial Atomic Charge | Identifies the most electrophilic carbon atom for reaction. researchgate.net |

| Hydrophobicity | Octanol-Water Partition Coefficient (logP) | Predicts bioaccumulation potential and transport in the environment. fiu.edu |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecule. researchgate.net |

| Quantum Chemical | Hardness (η) | Relates to the resistance of the molecule to change its electron distribution, influencing reactivity. rsc.org |

Applicability Domain and Robustness of Predictive Models

A critical aspect of any QSAR/QSTR model is defining its applicability domain (AD). nih.govscispace.com The AD is the chemical space, defined by the range of descriptors and structural features of the training set, for which the model provides reliable predictions. scispace.com For a model to be applicable to this compound, the compound must fall within this domain. If it lies outside, the prediction is considered an extrapolation and is less reliable. scispace.com Methods to define the AD include examining the range of descriptor values, using leverage values in regression models, and assessing structural similarity to the training set compounds. nih.govscispace.com

The robustness of a predictive model refers to its stability and predictive power when faced with new data. nih.govwhiterose.ac.uk Robustness is evaluated through rigorous validation techniques:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to test the model's stability with subsets of the training data. rsc.org

External Validation: The model's predictive ability is tested on an independent set of compounds (the test set) that were not used in model development. nih.gov

A robust model will show good performance metrics (e.g., high R² and Q² values) for both the training and test sets, ensuring that the model has learned generalizable structure-activity relationships rather than just fitting the noise in the training data. rsc.orgrsc.org The development of reliable predictive models for compounds like this compound requires adherence to principles such as those outlined by the Organisation for Economic Co-operation and Development (OECD), which emphasize a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. nih.goveuropa.eu

Applications of 2 Chloropentan 3 One in Complex Organic Synthesis

Building Block for Diverse Heterocyclic Compounds

The unique structural features of 2-chloropentan-3-one make it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The strategic placement of the carbonyl group and the chlorine atom facilitates a range of cyclization reactions, leading to the formation of complex ring systems.

Synthesis of Bicyclic Systems (e.g., 8-Oxabicyclo[3.2.1]oct-6-en-3-one)

A significant application of this compound is in the synthesis of bicyclic systems, such as the 8-oxabicyclo[3.2.1]oct-6-en-3-one core structure. This is typically achieved through a [4+3] cycloaddition reaction with a suitable diene, such as furan (B31954). In this reaction, this compound acts as a precursor to an oxyallyl cation intermediate, which then undergoes cycloaddition with the diene.

The reaction is generally carried out in the presence of a base, which facilitates the formation of the oxyallyl cation. The resulting bicyclic ketone can then be used as a versatile intermediate in the synthesis of various natural products and other complex organic molecules. The stereochemical outcome of the cycloaddition can often be controlled by the reaction conditions and the nature of the substituents on the starting materials.

Table 1: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Precursor in Spiro- and Fused Ring System Synthesis

This compound can also serve as a valuable precursor in the synthesis of spirocyclic and fused ring systems. The inherent reactivity of the α-chloro ketone moiety allows for its participation in various intramolecular and intermolecular reactions to construct these intricate architectures.

For the synthesis of spirocycles, this compound can undergo reactions where the carbonyl group and the α-carbon are involved in the formation of two separate rings that share a common atom. One potential strategy involves the reaction of this compound with a bifunctional nucleophile, where one nucleophilic center attacks the carbonyl carbon and the other displaces the chloride ion in a subsequent intramolecular step.

In the construction of fused ring systems, this compound can be utilized in reactions that lead to the formation of a new ring that shares two or more atoms with an existing ring. Intramolecular alkylation reactions, where the enolate of the ketone attacks an electrophilic center within the same molecule, can be a powerful tool for the synthesis of fused rings. By carefully designing the substrate, it is possible to control the regioselectivity and stereoselectivity of the cyclization to afford the desired fused ring system.

Role in Nitrone Synthesis (e.g., via analogous chloroketones)

While direct conversion of this compound to a nitrone might be challenging, it can serve as a precursor to other ketones that are readily converted to nitrones. Nitrones are typically synthesized through the condensation of a ketone with a hydroxylamine derivative.

A plausible synthetic route would involve the nucleophilic substitution of the chloride in this compound to introduce a different functional group. The resulting modified pentanone can then be reacted with a hydroxylamine to yield the corresponding nitrone. The versatility of the substitution reaction at the α-position of this compound allows for the introduction of a wide range of substituents, leading to a diverse library of nitrones. These nitrones can then be used in 1,3-dipolar cycloaddition reactions to synthesize various five-membered heterocyclic compounds.

Intermediate in Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is at the heart of organic synthesis. This compound, with its electrophilic centers, serves as a valuable intermediate in several key carbon-carbon bond-forming reactions, enabling the construction of complex molecular skeletons.

Utilization in Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of synthetic organic chemistry. This compound can be employed in various annulation strategies to construct new carbocyclic and heterocyclic rings.

One such example is its potential use in Nazarov-type cyclizations. Although not a divinyl ketone itself, this compound can be converted into a suitable precursor for a Nazarov cyclization. For instance, a reaction with a vinyl nucleophile could introduce the necessary second vinyl group. Subsequent acid-catalyzed cyclization would then lead to the formation of a five-membered ring. The presence of the chlorine atom could also be exploited to direct the regioselectivity of the cyclization.

Precursor to Enantiomerically Enriched Compounds (via stereoselective reactions)

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound can be used as a starting material for the preparation of enantiomerically enriched compounds through various stereoselective reactions.

One approach involves the asymmetric reduction of the carbonyl group. Using chiral reducing agents or catalysts, the ketone can be selectively reduced to one of the two possible enantiomers of the corresponding alcohol, 2-chloropentan-3-ol. This chiral chlorohydrin can then be used as a versatile building block in further synthetic transformations.

Another strategy involves the stereoselective nucleophilic substitution of the chlorine atom. By employing chiral nucleophiles or catalysts, it is possible to achieve a stereoselective displacement of the chloride, leading to the formation of a new stereocenter at the α-position. The stereochemical outcome of these reactions is often influenced by the steric and electronic properties of both the substrate and the nucleophile.

Table 2: Stereoselective Reactions of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Asymmetric Reduction | Chiral Reducing Agent (e.g., CBS catalyst) | Enantiomerically enriched 2-chloropentan-3-ol |

Role in Natural Product Synthesis

A review of the literature indicates that this compound has not been reported as a key intermediate in the total synthesis of natural products. Synthetic chemists often prefer other building blocks or strategies for constructing complex natural product skeletons.

Environmental Behavior and Degradation Pathways of 2 Chloropentan 3 One

Environmental Fate Studies

The environmental fate of a chemical encompasses its transformation through biological and non-biological processes, as well as its movement and distribution in the air, water, and soil. For 2-chloropentan-3-one, specific experimental data on its environmental behavior is limited in publicly available scientific literature.

Biodegradation Mechanisms and Rates

Specific studies detailing the biodegradation mechanisms and quantifying the degradation rates of this compound by microorganisms in soil or water were not found in the reviewed scientific literature. While research exists on the microbial degradation of other chlorinated aliphatic compounds, direct data for this compound remains a notable gap. Theoretical assessments suggest that biodegradation assays with relevant microbial consortia from soil and activated sludge would be necessary to determine its potential for environmental degradation .

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves chemical transformation without the intervention of living organisms, primarily through processes like hydrolysis and photolysis.

Hydrolysis: this compound is an α-chloroketone, a class of compounds that can be susceptible to hydrolysis. It has been suggested that the compound may undergo hydrolysis to produce hydrochloric acid . However, specific kinetic studies quantifying the rate of this degradation process under various environmental pH and temperature conditions are not readily available. Research has been conducted on the rates of ionization or enolisation of this compound in aqueous solutions, which is a fundamental chemical process that can influence its reactivity, including susceptibility to hydrolysis researchgate.net.

Photolysis: Photolysis is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. No specific studies on the direct or indirect photolysis of this compound in the atmosphere, water, or on soil surfaces were identified. Determining the photochemical fate would require experimental studies to measure its light absorption spectrum and quantum yield of degradation.

Mobility and Partitioning in Environmental Compartments (e.g., soil, water, air)

The mobility and partitioning of a chemical determine its distribution in the environment. Key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc), bioconcentration factor (BCF), and Henry's Law Constant are used to predict this behavior.

Publicly available data on the mobility of this compound in soil is limited, with at least one safety data sheet noting that this information is not available aksci.com. No experimentally determined values for the Koc, BCF, or a specific Henry's Law Constant for this compound were found in the reviewed literature. This data is essential for modeling its potential for leaching into groundwater, accumulating in aquatic organisms, or volatilizing into the atmosphere.

Advanced Analytical Techniques for Environmental Monitoring

The development of robust analytical methods is crucial for detecting and quantifying the presence of chemical compounds in the environment, even at trace levels.

Detection and Quantification in Complex Environmental Matrices

While specific methods developed exclusively for the detection and quantification of this compound in complex matrices like water, soil, or air are not detailed in the available literature, general methods for analogous compounds exist. Other chlorinated ketones have been identified as disinfection by-products in drinking water nih.goviarc.fr. The analytical approaches for these compounds typically involve sample preparation (e.g., liquid-liquid extraction or purge-and-trap) followed by analysis.

Techniques such as gas chromatography (GC) coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS) are standard for analyzing chlorinated organic compounds nih.goviarc.fr. For instance, liquid chromatography-mass spectrometry (LC-MS) has been used to detect chlorinated byproducts from electrochemical oxidation processes, indicating its potential applicability for non-volatile or thermally unstable chlorinated ketones acs.org.

Development of Sensitive and Selective Analytical Methods

The development of sensitive and selective methods would be a prerequisite for any meaningful environmental monitoring of this compound. Given its structure, a method would likely be based on gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS/MS). These techniques offer high selectivity through the separation of compounds and high sensitivity through the specific detection of the mass of the target analyte and its fragments.

For trace analysis of volatile organic compounds in environmental samples, techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can improve sensitivity . While this has been applied to other chlorinated ketones, its adaptation for this compound would require specific method development and validation, including determining the limit of detection (LOD) and limit of quantification (LOQ) in relevant environmental matrices .

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions to 2-Chloropentan-3-one Chemistry

Key academic contributions have established reliable synthetic routes to this compound and other α-haloketones, primarily through the direct halogenation of ketones. orgsyn.orgmdpi.com Research has thoroughly explored their reactivity, demonstrating their utility in classic organic reactions such as the Favorskii rearrangement and in reactions with Grignard reagents to form complex molecules. wikimedia.orgwikimedia.orgrsc.orgrsc.org The enhanced reactivity of the C-X bond in SN2 reactions, compared to simple haloalkanes, has been a significant finding. up.ac.zaup.ac.za Furthermore, these compounds are recognized as valuable building blocks for the synthesis of various heterocyclic compounds. researchgate.netrsc.org

Emerging Research Avenues in Synthetic, Mechanistic, and Computational Studies

Emerging synthetic research focuses on developing greener, more efficient, and safer protocols for the synthesis of α-haloketones. mdpi.comnbuv.gov.ua This includes the use of novel halogenating agents and catalytic systems, such as gold-catalyzed hydroamination of chloroalkynes to produce α-chloroimines, which are precursors to α-chloroketones. acs.org Continuous-flow processes are being developed to handle hazardous reagents like diazomethane (B1218177) safely for the synthesis of chiral α-chloroketones. nbuv.gov.ua

Mechanistic studies, aided by computational chemistry, are providing deeper insights into reaction pathways. up.ac.zaup.ac.zanih.gov DFT (Density Functional Theory) modeling is used to investigate the competition between nucleophilic substitution and other reaction pathways, and to understand the factors that control regioselectivity in reactions like phosphorylation. up.ac.zarsc.org Computational studies are also used to model transition states and reaction energetics, which helps in predicting and optimizing reaction outcomes. up.ac.zanih.gov

Challenges and Opportunities for Future Research and Applications

A significant challenge remains the development of highly enantioselective synthetic methods for chiral α-haloketones. nbuv.gov.uamdpi.com While progress has been made, achieving high levels of stereocontrol, especially in reactions involving racemic starting materials, is an ongoing area of research. mdpi.com The high toxicity and hazardous nature of some reagents used in traditional syntheses present another challenge, driving the need for safer alternatives and technologies like flow chemistry. nbuv.gov.ua

Opportunities for future research are plentiful. There is potential for discovering new catalytic systems that can achieve high selectivity under mild conditions. acs.org The application of α-haloketones in the synthesis of novel, biologically active compounds and complex natural products remains a promising field. researchgate.net Further computational studies could uncover new reaction mechanisms and help design more efficient synthetic strategies. The development of new reactions where α-haloketones act as key synthons will continue to expand their role in modern organic synthesis.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-Chloropentan-3-one with high purity, and how can reaction efficiency be optimized?

To synthesize this compound, chlorination of pentan-3-one using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a catalyst (e.g., AlCl₃) is common. Key steps include:

- Purification : Distillation under reduced pressure to isolate the product from byproducts like 2,4-dichloropentan-3-one.

- Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of ketone to chlorinating agent) and temperature (0–5°C to minimize over-chlorination).

- Analysis : Validate purity via GC-MS (retention time comparison) and ¹H NMR (δ 4.5–5.0 ppm for α-proton to carbonyl and chlorine) .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts addressed?

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1710 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.

- ¹H/¹³C NMR : Identify α-chloro ketone protons (δ 2.8–3.2 ppm) and carbonyl carbon (δ ~210 ppm).

- Artifact Mitigation : Use deuterated solvents (e.g., CDCl₃) to avoid solvent peaks, and employ DEPT-135 NMR to distinguish CH₂/CH₃ groups from quaternary carbons .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated compounds.

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin contact.

- Waste Disposal : Neutralize residual chlorinating agents with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. Q4. How can kinetic and mechanistic studies elucidate the regioselectivity of this compound formation under varying catalytic conditions?

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to track carbonyl group conversion. Use pseudo-first-order kinetics to determine rate constants.

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) to identify intermediates. Computational modeling (DFT) can predict transition states for chlorine addition at the α-carbon vs. β-carbon .

Q. Q5. How should researchers address contradictions in reported yields of this compound across different studies?

- Variable Screening : Replicate experiments while controlling for catalyst purity, solvent dryness (e.g., molecular sieves for anhydrous conditions), and atmospheric moisture.

- Statistical Analysis : Apply ANOVA to compare yields under standardized protocols. Report confidence intervals (e.g., 95% CI) to quantify uncertainty .

Q. Q6. What advanced strategies resolve signal overlap in NMR spectra of this compound derivatives?

Q. Q7. How can the environmental persistence of this compound be evaluated, and what degradation pathways are plausible?

Q. Q8. What role does this compound play in asymmetric catalysis, and how can enantioselective synthesis be achieved?

- Chiral Auxiliaries : Employ Evans’ oxazolidinones to induce asymmetry during alkylation.

- Organocatalysis : Use proline-derived catalysts for α-chlorination with >90% enantiomeric excess (ee). Validate via chiral HPLC .

Methodological Best Practices

Q. Q9. How can researchers ensure reproducibility in synthesizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報